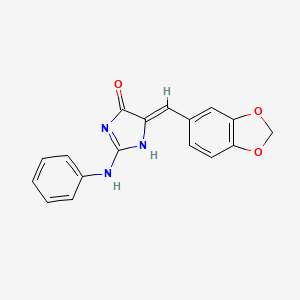

leucettine L41

Description

Properties

IUPAC Name |

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHHJBZEGSUNE-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Leucettine L41

This compound is a synthetic derivative of the marine sponge alkaloid Leucettamine B, which has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative diseases and diabetes.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism: Multi-Kinase Inhibition

This compound functions primarily as an ATP-competitive inhibitor of a select group of protein kinases. Its mechanism involves binding to the ATP-binding pocket of these enzymes, thereby preventing the transfer of a phosphate group to their respective substrates. Co-crystallization studies have confirmed its interaction with key residues within the active site of its target kinases.[4][5]

The primary targets of this compound belong to the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[4][6] It displays a preferential inhibition of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease and Down syndrome.[2][7]

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values highlight its potency and preferential, though not exclusive, targeting of the DYRK and CLK families.

| Kinase Target | IC50 (µM) |

| DYRK1A | 0.04 |

| DYRK2 | 0.035 |

| CLK1 | 0.015 |

| CLK3 | 4.5 |

| GSK-3 | Signaling Inhibited |

Data compiled from multiple sources.[6][8]

Key Signaling Pathways and Cellular Effects

The multi-target nature of this compound leads to the modulation of several critical cellular pathways. These effects are interconnected and contribute to its observed therapeutic potential.

Neuroprotection in Alzheimer's Disease Models

A significant body of research has focused on the neuroprotective effects of this compound in the context of Alzheimer's disease (AD). Its action is multi-faceted, addressing several pathological hallmarks of the disease.

-

Tau Hyperphosphorylation: DYRK1A is a key kinase involved in the phosphorylation of Tau protein. By inhibiting DYRK1A, this compound reduces the hyperphosphorylation of Tau, a critical event in the formation of neurofibrillary tangles.[1][7]

-

Amyloid-β (Aβ) Induced Toxicity: this compound has been shown to prevent memory impairments and neurotoxicity induced by oligomeric Aβ peptides in mouse models.[7] It achieves this by mitigating oxidative stress, as evidenced by reduced lipid peroxidation and reactive oxygen species (ROS) accumulation.[8]

-

GSK-3β Signaling: this compound can indirectly modulate the activity of Glycogen Synthase Kinase-3β (GSK-3β), another key Tau kinase. It prevents the Aβ-induced increase in GSK-3β activation.[7]

-

Synaptic Integrity: The compound helps to restore the levels of synaptic markers that are reduced by Aβ toxicity, suggesting a role in preserving synaptic function.[2][7]

-

Inhibition of DYRK1A Proteolysis: this compound has been identified as an inhibitor of the proteolytic cleavage of DYRK1A, a process observed in the hippocampus of AD patients. This inhibition helps to maintain the kinase's normal function and substrate specificity.[9]

-

Anti-inflammatory Effects: In aged APP/PS1 mice, this compound treatment has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-12.[1][9]

Caption: this compound's neuroprotective signaling pathway.

Cell Cycle Progression and Pancreatic β-Cell Proliferation

This compound has demonstrated the ability to stimulate the proliferation of pancreatic β-cells, which is a significant area of research for diabetes treatment.[1][3]

-

G2/M Phase Progression: Treatment with this compound promotes the progression of MIN6 (murine insulinoma) cells into the G2/M phase of the cell cycle.[6][10]

-

Cyclin D1 Regulation: This effect on the cell cycle is associated with an increase in the levels of Cyclin D1, a key regulator of cell cycle progression.[3][11] DYRK1A is known to phosphorylate Cyclin D1 at Threonine 286, targeting it for degradation. Inhibition of DYRK1A by L41 likely stabilizes Cyclin D1.

-

Insulin Secretion: this compound has been shown to improve glucose-stimulated insulin secretion (GSIS) in rodent β-cells and isolated islets.[1][6]

Caption: this compound's effect on pancreatic β-cell cycle.

Modulation of Autophagy and Pre-mRNA Splicing

-

Autophagy Induction: this compound can trigger mTOR-dependent autophagy. This process is crucial for cellular homeostasis and the clearance of aggregated proteins, which may be beneficial in the context of neurodegenerative diseases.[12]

-

Alternative Pre-mRNA Splicing: As an inhibitor of CLK kinases, this compound can modulate alternative pre-mRNA splicing by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins.[4]

Experimental Protocols

The following are representative methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a specific kinase.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like Woodtide for DYRK1A), and ATP is prepared.

-

Inhibitor Addition: this compound is serially diluted to a range of concentrations and added to the reaction mixture. A control with no inhibitor (vehicle, e.g., DMSO) is included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of kinase activity relative to the control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., MIN6) are cultured to a desired confluency and then treated with this compound at various concentrations for a specified time (e.g., 24 hours). A vehicle-treated control group is included.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to ensure that only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Western Blotting for Protein Phosphorylation

Objective: To measure the effect of this compound on the phosphorylation of a target protein (e.g., Tau, Cyclin D1).

Methodology:

-

Cell/Tissue Lysis: Cells or tissues treated with this compound are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins and preserve their phosphorylation state.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Tau). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager.

-

Analysis: The band intensities are quantified. The membrane is often stripped and re-probed with an antibody for the total protein to normalize the phosphorylation signal.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action centered on the inhibition of DYRKs and CLKs. Its ability to modulate key signaling pathways involved in neurodegeneration, cell cycle control, and inflammation provides a strong rationale for its continued investigation as a therapeutic agent for Alzheimer's disease, Down syndrome, and diabetes. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and other similar compounds in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. journals.plos.org [journals.plos.org]

- 4. Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge leucettamine B: modulation of alternative pre-RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Ace Therapeutics [acetherapeutics.com]

- 9. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Optimization of Leucettine L41

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettine L41, a synthetic analogue of the marine sponge alkaloid Leucettamine B, has emerged as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). Its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and in metabolic diseases like diabetes has spurred significant interest in its chemical synthesis and optimization. This guide provides a comprehensive overview of the core synthesis of this compound, detailing the experimental protocols and optimization strategies. Quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a small molecule belonging to the 2-aminoimidazolone class of compounds. It exhibits potent and preferential inhibition of DYRK1A, a kinase implicated in the pathophysiology of several diseases.[1] The development of a robust and efficient synthetic route is crucial for the continued investigation of this compound's therapeutic applications and for enabling structure-activity relationship (SAR) studies to identify more potent and selective analogues. This document outlines a reliable synthetic pathway to this compound, starting from commercially available materials, and discusses key optimization parameters to maximize yield and purity.

Core Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a 2-thiohydantoin intermediate followed by a Knoevenagel condensation.

Step 1: Synthesis of 2-Thiohydantoin Intermediate

The initial step involves the synthesis of a phenyl-substituted 2-thiohydantoin.

Experimental Protocol:

A mixture of glycine (1.0 eq), phenyl isothiocyanate (1.05 eq), and a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq) in a polar aprotic solvent such as ethanol is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexane to afford the crude 2-thiohydantoin, which can be purified by recrystallization from ethanol to yield the desired product.

Step 2: Knoevenagel Condensation to Yield this compound

The final step is a Knoevenagel condensation between the 2-thiohydantoin intermediate and piperonal (benzo[d][2][3]dioxole-5-carbaldehyde).

Experimental Protocol:

The 2-thiohydantoin (1.0 eq) and piperonal (1.1 eq) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol. A catalyst, for instance, L-proline or boric acid (0.1-0.2 eq), is added to the mixture. The reaction is heated to reflux (typically 80-120 °C) for 6-12 hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield this compound as a solid.

Optimization of this compound Synthesis

The optimization of the Knoevenagel condensation step is critical for achieving high yields and purity of this compound. Key parameters that can be varied include the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection

Several catalysts can be employed to promote the Knoevenagel condensation. A comparative analysis of common catalysts is presented below.

| Catalyst | Molar Ratio (eq) | Reaction Time (h) | Yield (%) | Purity (%) |

| Piperidine | 0.2 | 12 | 65 | 90 |

| L-Proline | 0.15 | 8 | 85 | 95 |

| Boric Acid | 0.2 | 10 | 78 | 92 |

| Bi(OTf)₃ | 0.1 | 6 | 92 | 98 |

Note: The data presented in this table is a representative summary based on literature findings on Knoevenagel condensations and may require further empirical validation for the specific synthesis of this compound.

Solvent Effects

The choice of solvent can significantly impact the reaction rate and yield.

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

| Ethanol | 24.5 | 78 | 10 | 82 |

| Glacial Acetic Acid | 6.2 | 118 | 8 | 88 |

| Toluene | 2.4 | 111 | 12 | 75 |

| 2-MeTHF | 6.97 | 80 | 9 | 85 |

Note: The data presented in this table is a representative summary based on literature findings on Knoevenagel condensations and may require further empirical validation for the specific synthesis of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

This compound primarily exerts its biological effects through the inhibition of DYRK1A and CLK kinases, which in turn modulates downstream signaling cascades, including the GSK-3β pathway.[2][4]

Caption: this compound inhibits DYRK1A, CLKs, and GSK-3β signaling.

Synthetic Workflow for this compound

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and optimization of this compound. The outlined protocols and optimization data serve as a valuable resource for researchers in medicinal chemistry and drug development. Further optimization using high-throughput screening and design of experiments (DoE) methodologies could lead to even more efficient and scalable synthetic routes. The continued availability of high-purity this compound will be instrumental in advancing our understanding of its therapeutic potential and in the development of next-generation kinase inhibitors.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. This compound, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. medchemexpress.com [medchemexpress.com]

Leucettine L41: A Marine-Inspired Kinase Inhibitor

An In-depth Technical Guide on the Core Properties and Applications of Leucettine L41

Abstract

This compound is a potent, ATP-competitive inhibitor of the CMGC family of protein kinases, particularly targeting Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs). Derived from a natural marine alkaloid, this compound has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease, and its ability to modulate fundamental cellular processes like pre-mRNA splicing and autophagy. This technical guide provides a comprehensive overview of this compound, including its origin, mechanism of action, key signaling pathways, quantitative inhibitory data, and detailed experimental protocols for its study.

Origin and Synthesis

This compound is a synthetic analog of Leucettamine B, a natural product isolated from the marine sponge Leucetta microraphis[1]. The development of this compound was the result of a stepwise synthesis and optimization process aimed at improving the potency and selectivity of the natural lead compound against DYRK and CLK kinases[1][2]. While specific, detailed synthesis protocols are proprietary, the general approach involves chemical modifications of the core Leucettamine B structure to enhance its interaction with the ATP-binding pocket of the target kinases[1].

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of DYRK and CLK kinases. This inhibition disrupts the downstream signaling cascades regulated by these kinases, impacting cellular processes such as gene expression, cell cycle regulation, and neuronal function.

Inhibition of DYRK/CLK Signaling

DYRKs and CLKs are crucial regulators of various cellular functions. DYRK1A, a primary target of this compound, is implicated in neurodevelopment and is overexpressed in Down syndrome. It is also known to phosphorylate Tau protein, a key event in the pathology of Alzheimer's disease. CLKs are master regulators of pre-mRNA splicing. By inhibiting these kinases, this compound can modulate these processes.

Modulation of GSK-3 Signaling and Tau Phosphorylation

This compound has been shown to prevent the activation of Glycogen Synthase Kinase-3β (GSK-3β), a key kinase in the hyperphosphorylation of the Tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease[3]. This effect is, at least in part, indirect, resulting from the inhibition of DYRK1A, which acts as a priming kinase for GSK-3β. By inhibiting DYRK1A, this compound reduces the subsequent phosphorylation of Tau by GSK-3β.

Induction of Autophagy via the mTOR/PI3K Pathway

This compound has been observed to induce autophagy, a cellular process for degrading and recycling cellular components, which can be protective in neurodegenerative diseases by clearing aggregated proteins. This induction is mediated through the mTOR-dependent pathway. This compound's inhibition of CLK1 is thought to contribute to the inhibition of the PI3K/mTOR signaling pathway, leading to the activation of ULK1 and the initiation of autophagy.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Kinase Target | IC50 (nM) | Reference |

| DYRK1A | 10 - 60 | [4] |

| DYRK1B | 44 | [4][5] |

| DYRK2 | 73 | [4] |

| DYRK3 | 320 | [4] |

| DYRK4 | 520 | [4] |

| CLK1 | 71 | [4] |

| CLK4 | 64 | [4] |

| GSK-3α/β | 210 - 410 | [4] |

| PIKfyve | 700 - 1000 | [6] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a general guideline for determining the IC50 of this compound against a specific kinase.

Workflow Diagram:

Methodology:

-

Prepare Reagents:

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Recombinant kinase of interest.

-

Kinase substrate (specific for the kinase being tested).

-

This compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

-

[γ-33P]ATP.

-

Stop solution (e.g., 75 mM phosphoric acid).

-

-

Assay Procedure:

-

In a 96-well plate, combine the kinase, substrate, and kinase buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

MTS Reagent Addition: Add 20 µl of MTS reagent (containing PES) to each well[7][8].

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader[8].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Autophagy Detection by LC3 Immunoblotting

This method detects the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy.

Methodology:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy[9][10].

Autophagy Detection by LC3 Immunofluorescence

This method visualizes the formation of LC3-positive puncta (foci), representing autophagosomes.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution containing saponin or Triton X-100.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100).

-

Incubate with a primary antibody against LC3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

Conclusion

This compound represents a significant advancement in the development of kinase inhibitors derived from natural marine products. Its potent and relatively selective inhibition of DYRK and CLK kinases provides a powerful tool for investigating the roles of these enzymes in health and disease. The ability of this compound to modulate Tau phosphorylation and induce autophagy underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Dual specificity tyrosine-phosphorylation-regulated kinase 1B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. cdc-Like/Dual-Specificity Tyrosine Phosphorylation–Regulated Kinases Inhibitor this compound Induces mTOR-Dependent Autophagy: Implication for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Kinase Inhibition Profile of Leucettine L41

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kinase inhibition profile of Leucettine L41, a synthetic analogue of the marine sponge alkaloid leucettamine B.[1] this compound is recognized as a potent, ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[2][3] Its activity against these kinase families has positioned it as a significant pharmacological tool and a potential therapeutic agent for neurodegenerative conditions like Alzheimer's disease and Down syndrome, as well as for metabolic diseases such as diabetes.[2][4][5]

Kinase Inhibition Profile: Quantitative Data

This compound exhibits a distinct selectivity profile, preferentially targeting members of the DYRK and CLK families. It also demonstrates inhibitory activity against other kinases, notably Glycogen Synthase Kinase 3 (GSK-3). The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of key kinases.

| Kinase Target | IC50 (nM) | Kinase Family |

| DYRK1A | 10 - 60 | DYRK |

| DYRK1B | 44 | DYRK |

| DYRK2 | 73 | DYRK |

| DYRK3 | 320 | DYRK |

| DYRK4 | 520 | DYRK |

| CLK1 | 71 | CLK |

| CLK4 | 64 | CLK |

| GSK-3α/β | 210 - 410 | CMGC |

| Data sourced from in vitro studies.[6] |

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[3] Co-crystallization studies with DYRK1A, DYRK2, and CLK3 have elucidated the specific molecular interactions responsible for its inhibitory activity. In DYRK1A and DYRK2, this compound establishes two critical hydrogen bonds: one with the backbone amide of the hinge region residue (Leu241 in DYRK1A) and another between its 2-aminoimidazolone carbonyl group and a conserved lysine in the active site (Lys188).[3] This mode of binding physically obstructs ATP from entering the active site, thereby preventing the phosphotransfer reaction.

Beyond direct kinase inhibition, this compound has been shown to induce mTOR-dependent autophagy, a cellular process crucial for clearing aggregated proteins.[7] This effect is primarily linked to its inhibition of CLKs.[7]

Caption: this compound's role in Alzheimer's-related signaling pathways.

Experimental Protocols

The characterization of this compound's kinase inhibition profile involves several key experimental methodologies.

This method directly measures the catalytic activity of a purified kinase in the presence of an inhibitor.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant kinase (e.g., DYRK1A), a specific peptide substrate, and ATP.

-

Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations. A control reaction with a vehicle (e.g., DMSO) is run in parallel.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. The mixture is then incubated at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by adding a solution like phosphoric acid.

-

Quantification: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity retained on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

-

Data Analysis: Kinase activity is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A common platform for this is the 33PanQinase Activity Assay.[8]

This protocol assesses the effect of this compound on the activity of a specific kinase within a cellular context.

-

Cell Culture and Treatment: A relevant cell line (e.g., immortalized mouse hippocampal HT22 cells) is cultured under standard conditions.[9] The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).[9]

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Kinase Purification: The target kinase (e.g., DYRK1A or GSK-3) is isolated from the cell lysate. This can be achieved through immunoprecipitation using specific antibodies or through affinity purification (e.g., using axin-agarose for GSK-3).[9]

-

In Vitro Kinase Assay: The purified endogenous kinase is then subjected to an in vitro kinase assay, similar to the radiometric assay described above, using an appropriate substrate to measure its catalytic activity.

-

Analysis: The activity of the kinase from L41-treated cells is compared to that from control cells to determine the extent of inhibition. Western blotting is often used in parallel to confirm that the observed reduction in activity is not due to a decrease in the kinase protein level.[9]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Leucettine L41 as a CLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leucettine L41, a potent inhibitor of the CDC-like kinase (CLK) family. Derived from the marine sponge alkaloid Leucettamine B, this compound is a synthetic analog developed as a pharmacological tool and potential therapeutic agent, particularly for neurodegenerative diseases like Alzheimer's.[1][2][3] This document details its mechanism of action, effects on critical signaling pathways, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction and Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of both CDC-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[2][4][5] Its chemical name is ((5Z)5-(1,3-benzodioxol-5-yl)methylene-2-phenylamino-3,5-dihydro-4H-imidazol-4-one).[6] Co-crystallization studies with kinases like DYRK1A and CLK3 have elucidated its binding mode, revealing key interactions within the catalytic site.[2][7][8]

The primary molecular function of CLK family kinases (CLK1, CLK2, CLK3, CLK4) is the phosphorylation of serine/arginine-rich (SR) proteins.[9][10] SR proteins are essential components of the spliceosome, and their phosphorylation status dictates their subcellular localization and ability to regulate pre-mRNA alternative splicing.[10][11] By inhibiting CLKs, this compound prevents the proper phosphorylation of SR proteins, thereby modulating the outcome of alternative splicing events.[2] This activity has significant implications for pathologies where splicing is dysregulated. While L41 is a potent inhibitor of both DYRKs and CLKs, its effects on alternative splicing are a direct consequence of CLK inhibition.[12]

Quantitative Data: Kinase Inhibition and In Vivo Efficacy

The potency and selectivity of this compound have been characterized across a panel of protein kinases. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 Value (nM) | Source(s) |

| CLK1 | 15 - 71 | [5][6] |

| CLK4 | 64 | [5] |

| DYRK1A | 10 - 60 | [5] |

| DYRK1B | 44 | [5] |

| DYRK2 | 73 | [5] |

| DYRK3 | 320 | [5] |

| DYRK4 | 520 | [5] |

| GSK-3α/β | 210 - 410 | [5] |

Table 2: In Vivo Neuroprotective Efficacy of this compound in Aβ₂₅₋₃₅-Treated Mice [5][13]

| Parameter | Vehicle + Aβ₂₅₋₃₅ | L41 (4 µg) + Aβ₂₅₋₃₅ | Outcome |

| Memory Deficits | Severe Impairment | Prevention of Deficits | L41 restored cognitive function in Y-maze, passive avoidance, and water-maze tests. |

| Oxidative Stress | Increased | Prevented Increase | L41 reduced lipid peroxidation and reactive oxygen species (ROS) accumulation. |

| Apoptosis Markers | Pro-apoptotic (Increased Bax) | Anti-apoptotic (Increased Bcl-2) | L41 abolished the expression of pro-apoptotic markers. |

| Tau Phosphorylation | Increased | Decreased | L41 prevented the decrease in AKT activation and the increase in GSK-3β activation, leading to reduced Tau phosphorylation. |

| Synaptic Markers | Reduced | Restored Levels | L41 restored levels of synaptic markers like PSD95 and Synaptophysin. |

Core Signaling Pathway and Experimental Workflows

The following diagrams, rendered using Graphviz, illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the characterization of this compound.

Protocol 1: In Vitro CLK1 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems, a common method for quantifying kinase activity and inhibition.[14][15]

-

Objective: To determine the IC50 value of this compound against CLK1.

-

Materials:

-

Recombinant active CLK1 enzyme.

-

Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate).

-

ATP solution (e.g., 10 mM stock).

-

This compound (stock solution in DMSO).

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16]

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" blank control.

-

Reaction Setup: In each well of the plate, add the test inhibitor solution.

-

Enzyme Addition: Add diluted CLK1 enzyme to all wells except the "blank" controls.

-

Reaction Initiation: Add a mix of the substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for the kinase, if known. Incubate at 30°C for a defined period (e.g., 45-60 minutes).[17]

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP-to-ATP Conversion: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-45 minutes.

-

Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Subtract the "blank" reading from all other wells. Normalize the data to the "positive control" (100% activity). Plot the percent inhibition versus the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Analysis of CLK1 Alternative Splicing in Cultured Cells

Inhibition of CLK1 is known to promote the inclusion of its own alternative exon 4. This protocol describes how to measure this effect in cells treated with this compound.[12]

-

Objective: To confirm the cellular activity of this compound by assessing its impact on CLK1 pre-mRNA splicing.

-

Materials:

-

Neuronal cell line (e.g., mouse hippocampal HT22).

-

Cell culture medium and supplements.

-

This compound.

-

RNA extraction kit (e.g., TRIzol or column-based kit).

-

Reverse transcriptase and associated reagents for cDNA synthesis.

-

PCR primers flanking exon 4 of the CLK1 gene.

-

Taq polymerase and PCR buffer.

-

Agarose gel and electrophoresis equipment.

-

Gel documentation system.

-

-

Procedure:

-

Cell Treatment: Plate HT22 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 20 µM) for a specified time (e.g., 6 hours).[12] Include a vehicle-treated (DMSO) control.

-

RNA Extraction: Harvest the cells and extract total RNA using a standard protocol. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

-

RT-PCR: Perform PCR using the synthesized cDNA as a template. Use primers that flank exon 4 of CLK1. This will amplify two different products: a longer fragment including exon 4 and a shorter fragment lacking it.

-

Gel Electrophoresis: Resolve the PCR products on an agarose gel (e.g., 2%). The two bands will correspond to the CLK1 splice variants.

-

Analysis: Quantify the intensity of the bands using a gel documentation system. Calculate the ratio of the exon 4-included isoform to the exon 4-skipped isoform. An increase in this ratio with increasing L41 concentration indicates successful inhibition of CLK1 activity in the cell.

-

Protocol 3: In Vivo Neuroprotection Study in an Aβ-Toxicity Mouse Model

This protocol outlines the in vivo experiment that demonstrated the neuroprotective and memory-enhancing effects of this compound.[5][13]

-

Objective: To evaluate the efficacy of this compound in preventing amyloid-β-induced cognitive deficits and neurotoxicity.

-

Animal Model: Swiss male mice.

-

Reagents:

-

Oligomeric amyloid-β peptide fragment 25-35 (Aβ₂₅₋₃₅).

-

Scrambled Aβ₂₅₋₃₅ peptide (for control group).

-

This compound for in vivo use.

-

Sterile saline/vehicle for injection.

-

-

Procedure:

-

Animal Groups: Divide animals into groups: (1) Sham (vehicle only), (2) Scrambled Peptide + Vehicle, (3) Aβ₂₅₋₃₅ + Vehicle, (4) Aβ₂₅₋₃₅ + L41 (at various doses, e.g., 0.4, 1.2, 4 µg).

-

Surgical Procedure: Anesthetize the mice and place them in a stereotaxic frame. Perform a single intracerebroventricular (i.c.v.) co-injection of the respective peptide (Aβ₂₅₋₃₅ or scrambled) and compound (L41 or vehicle).[13]

-

Post-Operative Care & Recovery: Allow animals to recover for 7 days.

-

Behavioral Testing: After the recovery period, subject the mice to a battery of behavioral tests to assess different aspects of memory:

-

Spatial Working Memory: Y-maze spontaneous alternation.

-

Contextual Long-Term Memory: Step-through passive avoidance test.

-

Spatial Long-Term Memory: Morris water maze.

-

-

Tissue Collection: Following the final behavioral test, euthanize the animals and dissect the brains. Isolate the hippocampus from each brain for biochemical analysis.

-

Biochemical Analysis: Homogenize the hippocampal tissue to prepare lysates. Use these lysates for:

-

Western Blotting: Analyze levels of synaptic markers (PSD95, Synaptophysin), apoptosis markers (Bax, Bcl-2), and key signaling proteins (total and phosphorylated forms of AKT, GSK-3β, and Tau).

-

ELISA: Quantify levels of specific proteins or markers.

-

Oxidative Stress Assays: Measure lipid peroxidation and reactive oxygen species (ROS).

-

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the results between the different treatment groups.

-

Conclusion

This compound is a well-characterized, potent dual inhibitor of CLK and DYRK kinases. Its ability to modulate the alternative splicing of pre-mRNA through CLK inhibition provides a direct mechanism for its action in cellular models. In the context of neurodegenerative disease, its combined inhibition of CLKs and DYRK1A results in potent neuroprotective effects, including the reduction of Tau pathology, mitigation of amyloid-β toxicity, and restoration of cognitive function in animal models. The detailed data and protocols presented in this guide underscore the value of this compound as a critical research tool and a promising lead compound for the development of therapeutics targeting diseases with dysregulated kinase activity and RNA splicing.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge leucettamine B: modulation of alternative pre-RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. ((5Z)5-(1,3-benzodioxol-5-yl)methylene-2-phenylamino-3,5-dihydro-4H-imidazol-4-one) | C17H13N3O3 | CID 135398522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rcsb.org [rcsb.org]

- 9. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Leucettine L41: A Potent Modulator of Pre-mRNA Splicing Through Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucettine L41, a synthetic derivative of the marine sponge alkaloid leucettamine B, has emerged as a potent small molecule inhibitor of key kinases involved in the regulation of pre-mRNA splicing. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on alternative splicing, and detailed experimental protocols for its investigation. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating pre-mRNA splicing in various disease contexts.

Core Mechanism: Targeting the Kinases that Control Splicing

This compound exerts its effects on pre-mRNA splicing by inhibiting the activity of two families of protein kinases: the dual-specificity tyrosine-regulated kinases (DYRKs) and the CDC-like kinases (CLKs).[1][2][3] These kinases, particularly the CLK family (CLK1, CLK2, CLK3, and CLK4), play a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins.[1]

SR proteins are essential components of the spliceosome, the molecular machinery responsible for removing introns from pre-mRNA. The phosphorylation state of SR proteins dictates their subcellular localization and their ability to bind to specific RNA sequences, thereby influencing the selection of splice sites. By inhibiting CLKs, this compound prevents the proper phosphorylation of SR proteins, leading to alterations in alternative splicing patterns.[1]

Quantitative Data: Kinase Inhibition Profile and Splicing Modulation

This compound has been characterized as a potent inhibitor of several kinases implicated in pre-mRNA splicing and other cellular processes. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of kinases are summarized below.

| Kinase Target | IC50 (nM) |

| DYRK1A | 60 |

| DYRK1B | 44 |

| DYRK2 | 73 |

| CLK1 | 71 |

| CLK4 | 64 |

| GSK-3α/β | 210-410 |

| Table 1: Kinase inhibitory activity of this compound. Data compiled from multiple sources. |

A key functional consequence of CLK inhibition by this compound is the modulation of alternative splicing. A hallmark experiment demonstrated that treatment of the immortalized mouse hippocampal cell line, HT22, with increasing concentrations of this compound for 6 hours resulted in a dose-dependent inclusion of exon 4 in the pre-mRNAs of CLK1 and CLK4.[4] This autoregulatory feedback loop, where inhibition of CLKs leads to the production of their own alternatively spliced isoforms, serves as a cellular indicator of target engagement.

| Target Gene | Splice Variant | This compound Concentration | Observed Effect on Exon 4 Inclusion |

| CLK1 | With Exon 4 | Increasing Concentrations | Dose-dependent increase |

| Without Exon 4 | Dose-dependent decrease | ||

| CLK4 | With Exon 4 | Increasing Concentrations | Dose-dependent increase |

| Without Exon 4 | Dose-dependent decrease | ||

| Table 2: Qualitative summary of this compound's effect on CLK1 and CLK4 alternative splicing in HT22 cells. |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound on pre-mRNA splicing can be visualized as a signaling cascade. Inhibition of CLK activity by L41 is the initiating event, which leads to a reduction in the phosphorylation of SR proteins. Hypophosphorylated SR proteins are unable to efficiently promote the recognition of certain exons, resulting in altered splice site selection.

The experimental workflow to determine the effect of this compound on the alternative splicing of CLK1 and CLK4 is a multi-step process involving cell culture, treatment, RNA extraction, reverse transcription, PCR, and analysis.

Experimental Protocols

1. Analysis of CLK1 and CLK4 Alternative Splicing in HT22 Cells

This protocol is based on the methodology used to demonstrate this compound's effect on endogenous CLK1 and CLK4 splicing.[4]

-

Cell Culture and Treatment:

-

Culture immortalized mouse hippocampal HT22 cells in appropriate media and conditions until they reach the desired confluency.

-

Prepare a series of this compound concentrations (e.g., a dose range from 0.1 to 20 µM) in the cell culture medium. A vehicle control (e.g., DMSO) should be included.

-

Treat the HT22 cells with the different concentrations of this compound for 6 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Following treatment, harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

RT-PCR Analysis:

-

Perform polymerase chain reaction (PCR) using the synthesized cDNA as a template.

-

Use specific primer pairs designed to amplify the regions of CLK1 and CLK4 that include the alternatively spliced exon 4. A housekeeping gene, such as actin, should be amplified as an internal control.

-

Expected PCR Product Sizes:

-

CLK1 with exon 4: 250 bp

-

CLK1 without exon 4: 159 bp

-

CLK4 with exon 4: 166 bp

-

CLK4 without exon 4: 76 bp

-

Actin: 117 bp[4]

-

-

-

Use appropriate PCR conditions (annealing temperature, extension time) optimized for the specific primers.

-

-

Agarose Gel Electrophoresis and Analysis:

-

Resolve the PCR products on a 2-3% agarose gel stained with an appropriate DNA dye (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV light.

-

The relative intensities of the bands corresponding to the splice variants can be quantified using densitometry software to determine the percentage of exon inclusion (Percent Spliced In - PSI).

-

2. In Vitro Kinase Assay for CLK1 Inhibition

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on CLK1 activity.

-

Reagents and Materials:

-

Recombinant active CLK1 enzyme.

-

SR protein substrate (e.g., recombinant ASF/SF2).

-

Kinase reaction buffer.

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

-

This compound at various concentrations.

-

Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP.

-

Scintillation counter or luminometer.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CLK1, and the SR protein substrate.

-

Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Separate the phosphorylated SR protein from the unreacted [γ-³²P]ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for studying the intricate regulation of pre-mRNA splicing. Its ability to potently inhibit CLK and DYRK kinases provides a direct mechanism for modulating the phosphorylation of SR proteins and altering alternative splicing events. The detailed protocols and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other splicing modulators in diseases characterized by aberrant splicing. Further investigation into the full range of splicing events affected by this compound will be crucial for a comprehensive understanding of its cellular effects and for advancing its potential clinical applications.

References

Leucettine L41: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettine L41, a synthetic derivative of the marine sponge alkaloid Leucettamine B, has emerged as a significant multitarget kinase inhibitor with potent neuroprotective properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Extensive research, particularly in the context of Alzheimer's disease (AD), has highlighted its potential as a therapeutic agent. This compound primarily exerts its effects through the inhibition of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), a key kinase implicated in the pathogenesis of neurodegenerative disorders. This guide consolidates quantitative data, details experimental methodologies from key studies, and visualizes the complex biological interactions influenced by this promising compound.

Core Mechanism of Action: Multikinase Inhibition

This compound is a potent inhibitor of the DYRK and CDC-like kinase (CLK) families.[1][2] Its neuroprotective effects are largely attributed to its preferential inhibition of DYRK1A.[3][4] DYRK1A is a crucial kinase that plays a role in brain development and is implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[4][5] By inhibiting DYRK1A, this compound can mitigate downstream pathological events associated with AD.[6][7]

Furthermore, this compound has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), another key enzyme involved in Tau phosphorylation.[3][4] This dual inhibition of both DYRK1A and GSK-3β may contribute to its robust neuroprotective effects.[3] The multitarget nature of this compound, including its influence on other kinases, may account for its broad efficacy in preclinical models of neurodegeneration.[8]

Signaling Pathway: Inhibition of Pathogenic Kinases

The primary mechanism of this compound involves the direct inhibition of key kinases implicated in neurodegeneration. This diagram illustrates the direct inhibitory action of L41 on DYRK1A and GSK-3β, preventing the subsequent hyperphosphorylation of Tau protein.

Caption: Direct inhibitory action of this compound on DYRK1A and GSK-3β.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and preferential, though not exclusive, inhibition of the DYRK and CLK families.

| Kinase Target | IC50 (nM) | Reference |

| DYRK1A | 10 - 60 | [3] |

| DYRK1B | 44 | [3][9] |

| DYRK2 | 73 | [3] |

| DYRK3 | 320 | [3] |

| DYRK4 | 520 | [3] |

| CLK1 | 15 - 71 | [3][10] |

| CLK3 | 4500 | [10] |

| CLK4 | 64 | [3] |

| GSK-3α/β | 210 - 410 | [3] |

| PIM1 | - | [8] |

| CK2 | - | [8] |

| SLK | - | [8] |

| PIKfyve | - | [8][11] |

Note: Some targets were identified through affinity chromatography without specific IC50 values being reported in the search results.

Preclinical Efficacy in Neurodegeneration Models

This compound has demonstrated significant neuroprotective effects in various preclinical models, most notably in a mouse model of Alzheimer's-like toxicity induced by the intracerebroventricular (i.c.v.) injection of the amyloid-beta (Aβ) fragment 25-35.

In Vivo Studies: Aβ₂₅₋₃₅-Induced Toxicity Model

In a key study, this compound was co-administered with oligomeric Aβ₂₅₋₃₅ peptide to Swiss male mice.[4][7] The compound was tested at doses of 0.4, 1.2, and 4 µg, with the 4 µg dose proving to be the most effective.[4][7]

Observed Neuroprotective Effects at 4 µg dose:

-

Prevention of Memory Deficits: L41 prevented Aβ₂₅₋₃₅-induced impairments in spatial and non-spatial, as well as short- and long-term memory, as assessed by Y-maze, passive avoidance, and water-maze tests.[4][7]

-

Reduction of Oxidative Stress: The inhibitor prevented the accumulation of reactive oxygen species (ROS) and reduced lipid peroxidation in the hippocampus.[4][10]

-

Anti-Apoptotic Action: L41 abolished the expression of pro-apoptotic markers induced by Aβ₂₅₋₃₅.[4][7]

-

Modulation of Tau Phosphorylation: It prevented the Aβ₂₅₋₃₅-induced decrease in AKT activation and the subsequent increase in GSK-3β activation, leading to a reduction in Tau phosphorylation.[4][7]

-

Restoration of Synaptic Markers: L41 restored the levels of synaptic markers that were reduced by Aβ₂₅₋₃₅ administration.[4][5]

This compound has also shown efficacy in improving synaptic plasticity and memory in the APP/PS1 mouse model of Alzheimer's disease.[5]

Cellular and Molecular Pathways

This compound influences multiple signaling pathways to exert its neuroprotective effects. Beyond direct kinase inhibition, it modulates pathways related to cell survival, apoptosis, and autophagy.

Signaling Pathway: Neuroprotective Cascade

This diagram illustrates the downstream effects of this compound in an Aβ-induced toxicity model. By inhibiting DYRK1A, L41 prevents the deactivation of AKT and subsequent activation of GSK-3β, ultimately reducing Tau phosphorylation and promoting neuronal survival.

Caption: Downstream neuroprotective effects of this compound.

Induction of Autophagy

Interestingly, this compound has been shown to trigger autophagy in cultured cells.[11] This process, essential for clearing damaged organelles and misfolded proteins, is induced through the mTOR/PI3K-dependent pathway.[11] The induction of autophagy appears to be more closely correlated with the inhibition of CLKs and potentially PIKfyve, rather than DYRKs.[11] This adds another layer to the neuroprotective mechanism of L41, as enhancing autophagy is a recognized therapeutic strategy for neurodegenerative diseases.

Experimental Protocols: Methodological Overview

The following sections provide a generalized overview of the key experimental methodologies used to characterize the neuroprotective properties of this compound, based on published studies.

In Vivo Aβ₂₅₋₃₅ Toxicity Model

-

Animal Model: Swiss male mice.

-

Procedure:

-

Preparation of Aβ₂₅₋₃₅: The peptide is oligomerized by incubation prior to injection.

-

Intracerebroventricular (i.c.v.) Injection: A single co-injection of oligomeric Aβ₂₅₋₃₅ and this compound (at varying doses: 0.4, 1.2, 4 µg) or vehicle is administered into the lateral ventricles of the mice.[3]

-

Behavioral Testing: After a recovery period (e.g., 7 days), a battery of behavioral tests is conducted to assess cognitive function.[4][7] These include:

-

Y-maze: To evaluate spatial working memory.

-

Step-through Passive Avoidance: To assess contextual long-term memory.

-

Morris Water Maze: To measure spatial learning and memory.

-

-

Biochemical Analysis: Following behavioral testing, animals are sacrificed, and brain tissue (specifically the hippocampus) is dissected for analysis.[4][7]

-

Experimental Workflow: In Vivo Efficacy Testing

This diagram outlines the typical workflow for assessing the neuroprotective effects of this compound in an in vivo model of Alzheimer's-like toxicity.

Caption: Workflow for in vivo testing of this compound.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the IC50 values of this compound against a panel of purified kinases.

-

General Protocol:

-

Recombinant kinases are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.

-

The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.

-

IC50 values are calculated from the dose-response curves.

-

Cell-Based Neuroprotection Assays

-

Cell Lines: Immortalized mouse hippocampal HT22 cells or primary neuronal cultures.

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound.

-

Neurotoxicity is induced using agents like glutamate or by overexpressing amyloid precursor protein (APP).[8]

-

Cell viability is assessed using standard assays (e.g., MTT assay).

-

The neuroprotective effect of L41 is quantified by the percentage of rescued cells compared to the toxin-treated control.

-

Conclusion and Future Directions

This compound is a well-characterized, potent neuroprotective agent with a clear mechanism of action centered on the inhibition of DYRK1A and other disease-relevant kinases. Preclinical data strongly support its efficacy in mitigating key pathological features of Alzheimer's disease, including memory loss, oxidative stress, and Tau hyperphosphorylation. Its ability to also induce autophagy presents an additional, valuable therapeutic mechanism.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of the leucettine scaffold to enhance its therapeutic window and potential for clinical development. Further investigation into its effects on other neurodegenerative models and the long-term safety of chronic administration will be crucial steps in translating this promising compound from the laboratory to the clinic. The development of leucettine analogs, such as Leucettinib-21, for clinical trials underscores the therapeutic potential of this class of compounds.[6][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge leucettamine B: modulation of alternative pre-RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. This compound, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dual specificity tyrosine-phosphorylation-regulated kinase 1B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. This compound - Ace Therapeutics [acetherapeutics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Leucettine L41 in Alzheimer's Disease Pathology: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. The dysregulation of protein kinases plays a pivotal role in the progression of these pathologies. Among these, the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target.[1][2] Leucettine L41, a synthetic analogue of the marine sponge alkaloid Leucettamine B, is a potent, brain-penetrant inhibitor of the DYRK/CDC-like kinase (CLK) families, with a preferential action on DYRK1A.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on AD pathology as demonstrated in preclinical models, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanism of Action: DYRK1A Inhibition

This compound functions primarily as an ATP-competitive inhibitor of DYRK1A.[1] Overactivity of DYRK1A in the AD brain is linked to both Aβ and Tau pathologies.[3][5] It directly and indirectly promotes the hyperphosphorylation of Tau and can phosphorylate the amyloid precursor protein (APP), influencing Aβ production.[3][5] L41's inhibition of DYRK1A interrupts these pathological cascades, forming the basis of its neuroprotective effects. While potent against DYRK1A, L41 also exhibits inhibitory activity against other related kinases, which may contribute to its overall biological effects.[6][7]

Signaling Pathways and Cellular Effects

Modulation of Tau Phosphorylation

This compound significantly attenuates Tau hyperphosphorylation by interfering with a key signaling cascade. In AD models, Aβ oligomers can induce a decrease in the activity of the pro-survival kinase AKT, leading to the subsequent activation of Glycogen Synthase Kinase-3β (GSK-3β), a primary Tau kinase.[1][2] By inhibiting DYRK1A, L41 prevents the Aβ-induced inactivation of AKT and the corresponding activation of GSK-3β, thereby reducing the phosphorylation of Tau.[1][2]

Caption: L41 inhibits DYRK1A, preventing the Aβ-driven deactivation of AKT and activation of GSK-3β.

Anti-Inflammatory Effects via Inhibition of DYRK1A Proteolysis

In the context of AD, DYRK1A can undergo proteolytic cleavage, generating truncated forms that accumulate in astrocytes.[8] These truncated forms show an increased affinity for STAT3α, a regulator of inflammation, leading to its phosphorylation and the subsequent production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-12.[8] this compound has been shown to inhibit this proteolytic processing of DYRK1A.[8] By preventing the formation of truncated DYRK1A, L41 reduces STAT3α phosphorylation and lowers the levels of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[8][9]

Caption: L41 inhibits the proteolytic cleavage of DYRK1A, reducing neuroinflammation.

Neuroprotection and Synaptic Integrity

This compound demonstrates broad neuroprotective capabilities. In Aβ-treated mice, L41 prevents oxidative stress by reducing lipid peroxidation and the accumulation of reactive oxygen species (ROS).[1][2] It also abolishes the expression of pro-apoptotic markers, shifting the balance towards cell survival.[1] Furthermore, L41 treatment restores the levels of key synaptic markers that are typically reduced by Aβ toxicity, indicating a positive effect on synaptic plasticity and integrity.[2][3]

Induction of Autophagy

This compound has been reported to trigger autophagy, the cellular process for degrading and recycling damaged components, in neuronal cell lines.[10] This process is dependent on the mTOR/PI3K pathway. By activating autophagy, L41 may help clear pathological protein aggregates, a function that is often impaired in Alzheimer's disease.[10]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 Value (nM) | Reference |

| DYRK1A | 10 - 60 | [7] |

| DYRK1B | 44 | [7] |

| DYRK2 | 73 | [7] |

| CLK1 | 71 | [7] |

| CLK4 | 64 | [7] |

| GSK-3α/β | 210 - 410 | [7] |

Table 2: In Vivo Efficacy of this compound in AD Models

| Animal Model | Administration Route & Doses | Key Outcomes | Reference |

| Aβ25-35 Peptide-injected Swiss Mice | i.c.v., 0.4, 1.2, 4 µg | Prevented memory deficits in Y-maze, passive avoidance, and water-maze tests. Reduced oxidative stress and apoptosis. Decreased Tau phosphorylation. Restored synaptic markers. | [1][2] |

| Aged APP/PS1 Transgenic Mice | i.p., (Dose not specified) | Inhibited STAT3α phosphorylation, reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-12), decreased Aβ plaque burden, improved synaptic plasticity and memory. | [8] |

| AAV-AD Rat Model | i.p., 20 mg/kg per day | Specifically reduced Tau phosphorylation levels without altering Aβ42 levels. | [11] |

Key Experimental Methodologies

Protocol 1: In vivo Aβ25-35 Peptide-Induced Neurotoxicity Model

This model is used to rapidly assess the neuroprotective effects of compounds against amyloid toxicity.[1]

-

Animal Subjects: Swiss male mice.[2]

-

Preparation of Aβ25-35: The Aβ25-35 peptide is oligomerized by incubation in sterile water at 37°C for 4 days.

-

Administration: Animals are anesthetized and placed in a stereotaxic frame. A single intracerebroventricular (i.c.v.) co-injection of oligomeric Aβ25-35 (9 nmol) and this compound (at doses of 0.4, 1.2, or 4 µg per mouse) or vehicle is performed.[1][2]

-

Behavioral Testing: Seven days post-injection, a battery of behavioral tests is conducted to assess spatial working memory (Y-maze), long-term contextual memory (passive avoidance), and spatial learning (water-maze).[2]

-

Biochemical Analysis: Following behavioral testing, animals are sacrificed. The hippocampus is dissected and used for biochemical analyses, including Western blot and ELISA, to measure markers of oxidative stress (lipid peroxidation, ROS), apoptosis, kinase activity (AKT, GSK-3β), Tau phosphorylation, and synaptic integrity.[1][2]

Caption: Experimental workflow for testing L41 efficacy in an acute amyloid-β toxicity mouse model.

Protocol 2: In vitro DYRK1A Proteolysis Assay

This assay is designed to test the ability of a compound to inhibit the pathological cleavage of DYRK1A.[8][11]

-

Protein Source: Hippocampal protein extracts from control human brain tissue or C57Bl6 mice.[11]

-

Induction of Proteolysis: The protein extract is incubated with CaCl2 (e.g., 2 mM) at 30°C for 10 minutes to activate calcium-dependent proteases (like calpains) that cleave DYRK1A.[11]

-

Inhibitor Treatment: In parallel reactions, the protein extract is co-incubated with CaCl2 and various concentrations of this compound (e.g., 0.1 to 2 µM).[11] Control reactions include incubation without CaCl2 or with a chelating agent like EGTA.

-

Analysis: The reaction is stopped, and proteins are separated by SDS-PAGE. Western blotting is performed using an antibody that recognizes the N-terminus of DYRK1A (α-DYRK1A-Nter).

-

Endpoint: The inhibition of proteolysis is quantified by observing the reduction in the appearance of lower molecular weight (truncated) DYRK1A bands in the L41-treated samples compared to the CaCl2-only samples.

Conclusion

This compound is a multi-faceted therapeutic candidate for Alzheimer's disease, demonstrating significant preclinical efficacy. Its primary mechanism, the inhibition of DYRK1A, allows it to intervene in several critical pathological processes. It not only mitigates Tau hyperphosphorylation but also reduces Aβ-induced neurotoxicity, suppresses neuroinflammation, and restores synaptic integrity. The quantitative data from both in vitro and in vivo models provide a strong rationale for its continued development. While L41 itself has been a crucial proof-of-concept molecule, next-generation compounds like Leucettinib-21, which are derived from the same chemical family, have advanced into clinical trials, underscoring the therapeutic promise of targeting the DYRK1A kinase in Alzheimer's disease.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Molecular and Therapeutic Targets for Amyloid-beta Plaques in Alzheimer’s Disease: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucettine L41: A Potential Therapeutic Avenue for Cognitive Deficits in Down Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), the most common genetic cause of intellectual disability, arises from the trisomy of chromosome 21. Among the genes located on this chromosome, DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) has emerged as a critical contributor to the cognitive deficits observed in individuals with DS.[1][2] Overexpression of DYRK1A by approximately 1.5-fold disrupts normal brain development and function.[1][3] This has positioned DYRK1A as a key therapeutic target. Leucettine L41, a synthetic derivative of the marine sponge alkaloid Leucettamine B, is a potent inhibitor of DYRK1A and has shown significant promise in preclinical research for correcting cognitive impairments associated with its overexpression.[4][5]

This compound: Profile and Mechanism of Action